(3R)-3-Hydroxy-3,7-dimethyloct-6-enal
Description
Properties
CAS No. |
193286-29-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3,7-dimethyloct-6-enal |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,8,12H,4,6-7H2,1-3H3/t10-/m1/s1 |
InChI Key |
DUSOFANQAJQCRP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(CC=O)O)C |
Canonical SMILES |
CC(=CCCC(C)(CC=O)O)C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Advanced Spectroscopic Methods for Structure Determination
The molecular structure of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed information about the carbon skeleton, functional groups, and elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Functional Group Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for the (3R)-enantiomer are not widely available in the literature, the expected chemical shifts can be predicted based on the known spectra of related compounds such as citronellal (B1669106) and other terpene derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton, the protons adjacent to the chiral center and the hydroxyl group, the methylene (B1212753) and methine protons along the carbon chain, and the methyl groups. The chemical shift and multiplicity of these signals would provide information about the connectivity of the atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, carbinol, alkyl) and its chemical environment.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CHO) | ~9.7 (t) | ~203 |
| C2 (CH₂) | ~2.4 (m) | ~51 |
| C3 (CH) | ~2.2 (m) | ~30 |
| C4 (CH₂) | ~1.5 (m) | ~37 |
| C5 (CH₂) | ~1.4 (m) | ~22 |
| C6 (C) | - | ~71 |
| C7 (CH₃) | ~1.2 (s) | ~29 |
| C8 (CH₃) | ~1.2 (s) | ~29 |
| C9 (CH₃) | ~0.9 (d) | ~20 |
| OH | Variable | - |
Note: The above data is predicted and may not represent actual experimental values.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, the molecular formula is C₁₀H₂₀O₂. wikipedia.org The calculated monoisotopic mass is 172.14633 Da. chemspider.com HRMS analysis would confirm this exact mass, thereby validating the elemental composition. The mass spectrum of the racemic hydroxycitronellal (B85589) shows characteristic fragmentation patterns that can be used to identify the molecule. nist.gov
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol |
| Monoisotopic Mass | 172.14633 Da |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of hydroxycitronellal exhibits characteristic absorption bands for the hydroxyl (-OH) and aldehyde (-CHO) functional groups. nih.gov
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | ~3400 (broad) |
| C-H stretch (aldehyde) | ~2720 and ~2820 |
| C=O stretch (aldehyde) | ~1725 |
| C-H stretch (alkane) | ~2870-2960 |
Determination of the Absolute Configuration at the C-3 Chiral Center
The determination of the absolute configuration at the C-3 chiral center is crucial for distinguishing between the (3R) and (3S) enantiomers. Several methods can be employed for this purpose. One common approach is the use of chiral derivatizing agents in conjunction with NMR spectroscopy. By reacting the chiral alcohol with a chiral agent, a pair of diastereomers is formed, which will exhibit distinct NMR spectra, allowing for the determination of the absolute configuration. Another powerful technique is X-ray crystallography of a suitable crystalline derivative of the compound. This method provides a definitive three-dimensional structure of the molecule, from which the absolute configuration can be unambiguously assigned. Additionally, the stereochemistry can often be inferred from the stereoselective synthesis route, if a starting material of known absolute configuration is used.
Conformational Analysis and Molecular Modeling Studies of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, the flexible acyclic structure allows for numerous possible conformations. The preferred conformation will be the one with the lowest energy, which is influenced by factors such as steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the aldehyde.
Molecular modeling studies, using computational methods such as molecular mechanics or quantum chemistry calculations, can be used to predict the most stable conformations and to understand the relationship between the three-dimensional structure and the properties of the molecule. These studies can provide insights into how the molecule interacts with olfactory receptors, which is key to its characteristic fragrance. While specific conformational studies for this molecule are not readily found in the literature, such analyses are critical for a complete understanding of its chemical behavior.
Natural Occurrence and Isolation Methodologies for 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Identification in Biological Matrices (e.g., Plant Extracts, Microbial Metabolites)
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal, more commonly known by its synonym (R)-(+)-citronellal, has been identified as a significant component of the essential oils of various plants. medchemexpress.comscbt.com Its presence is particularly notable in species within the Citrus, Lavandula, and Eucalyptus genera. medchemexpress.com The compound is a key contributor to the characteristic lemon-like aroma of citronella oil. nih.gov
While its occurrence in the plant kingdom is well-documented, information regarding its production as a microbial metabolite is less prevalent in scientific literature. However, the broader class of monoterpenoids, to which this compound belongs, is known to be produced by some microorganisms.
Below is a table summarizing the reported natural sources of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
| Biological Source | Species Name | Common Name |
| Plant | Citrus reticulata Blanco | Mandarin Orange |
| Plant | Citrus limon (L.) Burm. f. | Lemon |
| Plant | Citrus hystrix | Kaffir Lime |
| Plant | Aloysia citrodora | Lemon Verbena |
| Plant | Citrus wilsonii | Wilson's Citron |
| Plant | Lavandula sp. | Lavender |
| Plant | Eucalyptus sp. | Eucalyptus |
Table 1: Documented Natural Sources of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
Optimized Extraction and Purification Techniques for Complex Natural Samples
The isolation of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal from complex natural matrices, such as plant tissues, requires carefully optimized extraction and purification methods to ensure high purity and yield.
Extraction:
Solvent Extraction: This is a primary method for extracting terpenoids from plant material. nih.gov Non-polar solvents are generally effective for non-volatile terpenes. nih.gov A common approach involves using a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The polarity of the solvent system can be adjusted based on the target compound; a higher proportion of hexane favors the extraction of non-polar terpenes, while increasing the ethyl acetate content aids in the extraction of more polar compounds. nih.gov For pine biomass, hexane and other non-polar solvents have been traditionally used. frontiersin.orgnrel.gov Other solvents and techniques, such as methyl tert-butyl ether and accelerated solvent extraction, have also been employed for terpenoid extraction. nrel.gov
Purification:
Gas Chromatography (GC): GC is a powerful analytical technique for separating and identifying volatile compounds like (3R)-3-Hydroxy-3,7-dimethyloct-6-enal. nih.gov Fast-GC methods have been developed for the rapid analysis of terpenoids in plant extracts, allowing for high-throughput screening. frontiersin.orgnrel.gov These methods often involve a short run time, for instance, a 3.5-minute ballistic GC method has been used for resolving monoterpenes. frontiersin.org For detailed analysis, GC is often coupled with Mass Spectrometry (GC-MS). frontiersin.orgnrel.gov
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis and purification of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal. sielc.com A typical mobile phase consists of acetonitrile (B52724), water, and an acid like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Column Chromatography: For initial purification, silica (B1680970) gel column chromatography can be used. nih.gov The separation is based on the polarity of the compounds, with less polar compounds eluting first when a non-polar mobile phase is used. nih.gov Fractions are collected and can be analyzed by GC or Thin Layer Chromatography (TLC) to identify those containing the target compound. nih.gov
The selection of an optimized technique depends on the specific matrix and the desired purity of the final product. A combination of these methods is often employed for effective isolation.
Screening Strategies for Detection in Novel Biological Sources
The discovery of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in new biological sources relies on effective screening strategies. These strategies often involve a combination of analytical techniques and bioinformatic approaches.
Phytochemical Screening: Preliminary screening of plant extracts for the presence of terpenoids is a common first step. youtube.com This can involve simple colorimetric tests or more sophisticated analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the untargeted and targeted analysis of volatile compounds in complex mixtures. creative-proteomics.com By analyzing the mass spectra of the separated compounds and comparing them to spectral libraries, researchers can identify known compounds like (3R)-3-Hydroxy-3,7-dimethyloct-6-enal and tentatively identify novel ones.
High-Throughput Screening (HTS): HTS platforms can be developed to rapidly screen large numbers of extracts for the presence of specific compounds or classes of compounds. medchemexpress.com These often utilize spectroscopic or chromatographic methods in a miniaturized and automated format.
Metabolomic Approaches: Untargeted metabolomics, utilizing techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), can provide a comprehensive profile of the small molecules present in a biological sample. By comparing the metabolomes of different organisms or the same organism under different conditions, researchers can identify potential new sources of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
Chemometric Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) can be applied to analytical data (e.g., from GC or sensors) to classify samples and predict the content of specific compounds like citronellal (B1669106) in essential oils. researchgate.net This can aid in identifying promising sources for further investigation. researchgate.net
The development of rapid and accurate screening methods is crucial for exploring the full extent of the natural distribution of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
Biosynthesis and Metabolic Pathways of 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Proposed Biosynthetic Routes from Isoprenoid Precursors
The biosynthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal originates from the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically active in the cytosol and endoplasmic reticulum of higher plants, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govnih.gov Monoterpenes, such as the precursor to our target molecule, are predominantly synthesized via the MEP pathway in plant plastids. nih.gov
The proposed biosynthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is a multi-step process that begins with the formation of its direct precursor, (R)-(+)-citronellal. The initial steps involve the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes. This reaction is catalyzed by geranyl diphosphate synthase (GPPS).
Recent research has elucidated enzymatic cascades for the production of (R)-(+)-citronellal from geraniol (B1671447), which is readily formed from GPP. One such cascade involves the oxidation of geraniol to geranial by a copper radical oxidase, followed by the asymmetric reduction of geranial to (R)-(+)-citronellal, a reaction catalyzed by an ene-reductase from the Old Yellow Enzyme (OYE) family. nih.govresearchgate.netacs.org Another approach utilizes a short-chain dehydrogenase/reductase (SDR) for the oxidation of geraniol to geranial, which is then converted to (R)-(+)-citronellal by an engineered ene-reductase. researchgate.net
The final step in the proposed biosynthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is the stereospecific hydroxylation of (R)-(+)-citronellal at the C-3 position.
Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Isopentenyl diphosphate (IPP) | C5H12O7P2 | C5 Isoprenoid precursor |
| Dimethylallyl diphosphate (DMAPP) | C5H12O7P2 | C5 Isoprenoid precursor |
| Geranyl diphosphate (GPP) | C10H20O7P2 | C10 Monoterpene precursor |
| Geraniol | C10H18O | Intermediate |
| (R)-(+)-Citronellal | C10H18O | Direct precursor |
| (3R)-3-Hydroxy-3,7-dimethyloct-6-enal | C10H20O2 | Final Product |
Enzymatic Transformations Leading to the C-3 Hydroxylation
The critical transformation in the biosynthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is the introduction of a hydroxyl group at the C-3 position of the (R)-(+)-citronellal backbone. This type of reaction, specifically the hydroxylation of a C-H bond, is commonly catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are a large and diverse group of heme-thiolate proteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. thegoodscentscompany.com
In the context of monoterpenoid biosynthesis, several families of cytochrome P450 enzymes have been identified to be involved in hydroxylation reactions. The CYP76 family, for instance, is known to catalyze the allylic hydroxylation of acyclic monoterpenes. While a specific enzyme responsible for the C-3 hydroxylation of (R)-(+)-citronellal has not yet been definitively identified, it is highly probable that a member of the cytochrome P450 superfamily carries out this enzymatic step. The reaction would involve the activation of molecular oxygen and the insertion of one oxygen atom into the C-H bond at the C-3 position of the citronellal (B1669106) molecule.
The regioselectivity and stereospecificity of this hydroxylation are key to the formation of the (3R) enantiomer. The active site of the specific cytochrome P450 enzyme would orient the (R)-(+)-citronellal substrate in such a way that the C-3 position is presented to the activated oxygen species for hydroxylation, leading to the formation of the specific (3R)-3-Hydroxy-3,7-dimethyloct-6-enal isomer.
Investigation of Gene Clusters and Enzymes Involved in its Bioproduction
The genes encoding the enzymes for the biosynthesis of specialized metabolites in plants, such as monoterpenoids, are often organized in biosynthetic gene clusters (BGCs). These clusters consist of physically linked genes on a chromosome that are co-expressed and encode for the enzymes of a specific metabolic pathway. This genomic organization facilitates the inheritance of the entire pathway and allows for coordinated regulation of the genes.
While a specific gene cluster for the bioproduction of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal has not been reported, research on other monoterpenoids provides a framework for its potential discovery. For instance, gene clusters for the biosynthesis of monoterpenes have been identified in various plants, including tomato and grapevine. nih.govnih.gov These clusters typically contain genes for terpene synthases (TPSs) and modifying enzymes like cytochrome P450s.
The identification of the gene cluster for (3R)-3-Hydroxy-3,7-dimethyloct-6-enal would likely involve a combination of genomic and transcriptomic approaches. This would include sequencing the genome of a plant known to produce this compound, followed by bioinformatic analysis to identify candidate BGCs containing genes for a terpene synthase and a cytochrome P450. Co-expression analysis of these genes in tissues where the compound is produced would provide further evidence for their involvement in its biosynthesis. Functional characterization of the enzymes encoded by these genes would be the final step in confirming their role.
Metabolic Fate and Degradation Pathways within Biological Systems
Once synthesized, (3R)-3-Hydroxy-3,7-dimethyloct-6-enal can undergo further metabolic transformations and degradation within biological systems. Studies on the metabolism of the structurally related compound hydroxycitronellal (B85589) (7-hydroxy-3,7-dimethyloctanal) in rabbits have shed light on the likely metabolic fate of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
The primary metabolic pathways for hydroxycitronellal involve oxidation and reduction of the aldehyde functional group. nih.gov The two main metabolites identified are 7-hydroxycitronellol, formed by the reduction of the aldehyde to an alcohol, and 7-hydroxycitronellylic acid, resulting from the oxidation of the aldehyde to a carboxylic acid. nih.gov The major metabolite is reported to be 7-hydroxycitronellylic acid, indicating that oxidation is the predominant metabolic route. nih.gov
Based on this evidence, it is proposed that (3R)-3-Hydroxy-3,7-dimethyloct-6-enal follows a similar degradation pathway. The aldehyde group at the C-1 position would be the primary site of metabolic attack.
Proposed Metabolic Pathways:
Reduction: The aldehyde group of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal can be reduced to a primary alcohol, yielding (3R)-3,7-dihydroxy-3,7-dimethyloctan-1-ol. This reaction is likely catalyzed by alcohol dehydrogenases.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming (3R)-3-hydroxy-3,7-dimethyloct-6-enoic acid. This is likely the major metabolic pathway and is catalyzed by aldehyde dehydrogenases.
Further degradation of these initial metabolites could proceed through pathways such as β-oxidation, which is a common mechanism for the breakdown of fatty acids and other aliphatic molecules. This would involve the sequential removal of two-carbon units, ultimately leading to the complete catabolism of the molecule.
Table 2: Proposed Metabolites of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
| Metabolite Name | Chemical Formula | Metabolic Transformation |
| (3R)-3,7-dihydroxy-3,7-dimethyloctan-1-ol | C10H22O3 | Reduction of the aldehyde group |
| (3R)-3-hydroxy-3,7-dimethyloct-6-enoic acid | C10H18O3 | Oxidation of the aldehyde group |
Chemical Synthesis and Advanced Synthetic Methodologies for 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Total Synthesis Strategies for the Enantiomerically Pure Compound
No dedicated total synthesis routes for (3R)-3-Hydroxy-3,7-dimethyloct-6-enal have been reported in the surveyed literature. The synthesis of the parent compound, (R)-citronellal, is well-established, often starting from geraniol (B1671447). For instance, a one-pot bienzymatic cascade using a copper radical oxidase and an old yellow enzyme can produce (R)-citronellal from geraniol with high enantiomeric excess. However, subsequent stereoselective hydroxylation at the C3 position to yield the (3R)-hydroxy derivative is not described.
Development of Catalytic Methods for Asymmetric Synthesis
While catalytic asymmetric synthesis is a powerful tool for preparing enantiomerically pure compounds, no methods have been specifically developed and reported for the synthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal. Asymmetric aldol (B89426) reactions are a common strategy for constructing chiral β-hydroxy aldehydes. However, the application of this methodology to create the specific structure of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is not documented. Research in the field of asymmetric catalysis for similar structures often focuses on different transformations, such as the kinetic resolution of racemic citronellal (B1669106) via catalytic ring-closing ene reactions.
Preparation of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal as a Synthetic Intermediate
Chemical Reactivity and Derivatization Studies of 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Theoretical Reactions Involving the Aldehyde Functionality
The aldehyde group is a versatile functional group capable of a wide range of transformations.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, (3R)-3-hydroxy-3,7-dimethyloct-6-enoic acid, using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent or Benedict's reagent.
Reduction: Reduction of the aldehyde would yield the primary alcohol, (3R,1)-3,7-dimethyloct-6-ene-1,3-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins (with the addition of HCN), acetals and hemiacetals (with alcohols in the presence of an acid catalyst), and imines (with primary amines).
Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, by reacting it with a phosphorus ylide. This would extend the carbon chain and introduce a new double bond at the C-1 position.
Aldol (B89426) Condensation: In the presence of a base or acid, the aldehyde could potentially undergo an aldol condensation with another molecule of itself or a different enolizable carbonyl compound.
Postulated Transformations at the C-3 Hydroxyl Group
The tertiary hydroxyl group at the C-3 position also offers avenues for derivatization.
Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. This would yield a variety of ester derivatives.
Etherification: Formation of an ether at the C-3 position is also conceivable, for instance, through the Williamson ether synthesis, which would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Hypothetical Reactions of the C-6/C-7 Double Bond
The isolated double bond between C-6 and C-7 would be expected to undergo typical alkene reactions.
Hydrogenation: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would saturate the double bond to yield (3R)-3-hydroxy-3,7-dimethyloctanal. researchgate.net This reaction is a common industrial process for related compounds. google.com
Halogenation: The double bond can react with halogens like bromine (Br₂) or chlorine (Cl₂) to form a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to follow Markovnikov's rule, with the hydrogen adding to the less substituted carbon (C-6) and the halogen to the more substituted carbon (C-7).
Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Synthesis and Characterization of Novel (3R)-3-Hydroxy-3,7-dimethyloct-6-enal Derivatives and Analogues
The synthesis of novel derivatives of "(3R)-3-Hydroxy-3,7-dimethyloct-6-enal" would logically proceed through the reactions described above. For instance, a well-characterized derivative would be the product of the reduction of the aldehyde and hydrogenation of the double bond, resulting in (3R)-3,7-dimethyloctane-1,3-diol.
The synthesis of the parent compound itself would likely involve a stereoselective aldol reaction or the oxidation of a corresponding diol, with careful protection of the other functional groups.
The characterization of any new derivatives would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the carbon skeleton and the relative positions of the functional groups.
Infrared (IR) Spectroscopy: This would be used to identify the presence of key functional groups such as the hydroxyl (-OH), aldehyde (-CHO), and C=C double bond.
Mass Spectrometry (MS): This would determine the molecular weight and provide information about the fragmentation pattern of the molecule, aiding in its structural elucidation.
Biological and Ecological Roles of 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Investigation of Inter-species Chemical Signaling
As a volatile organic compound (VOC), (R)-(+)-citronellal is released by plants into the environment, where it acts as a chemical signal, or semiochemical, mediating interactions between different species. nih.gov These signals are crucial for processes ranging from defense against herbivores to attracting pollinators.
(R)-(+)-citronellal is a key component in the chemical defense arsenal (B13267) of plants. It functions primarily as a potent repellent against various herbivores, particularly insects. wikipedia.orgorst.edu The compound works by masking the chemical cues that insects use to locate their host plants, effectively making the plant "invisible" or unattractive to them. orst.edu This repellent action helps protect the plant from being eaten, a critical function for survival. While its role as a repellent is well-documented, its function in attracting pollinators is less clear. Some research notes that while the oil of citronella can have sublethal effects on pollinators like bees, it is generally considered unlikely to cause harm due to its repellent nature and use patterns. orst.edu
The repellent properties of (R)-(+)-citronellal make it a classic example of a semiochemical, specifically an allomone—a substance that benefits the emitter (the plant) by modifying the behavior of the receiver (the insect). It is widely recognized and utilized as a natural insect repellent, particularly against mosquitoes. wikipedia.orgmedchemexpress.comafricologyspa.com Research on the fruit fly, Drosophila melanogaster, has shown that the aversion to citronellal (B1669106) is mediated through specific olfactory pathways. nih.gov Studies indicate that citronellal can directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects, a nociceptive receptor that detects potentially harmful stimuli, leading to a repellent behavioral response. nih.gov This direct action on insect sensory systems underscores its efficacy as a semiochemical used for protection.
Antimicrobial Efficacy Against Specific Microorganisms (e.g., Bacteria, Fungi, Protozoa)
In addition to its role in mediating insect behavior, (R)-(+)-citronellal and its parent essential oils exhibit significant antimicrobial properties against a broad spectrum of microorganisms. nih.gov Research has confirmed its efficacy as both an antibacterial and a strong antifungal agent. wikipedia.orgusu.ac.id For instance, citronella oil has shown inhibitory activity against oral pathogens such as Streptococcus mutans, Streptococcus sobrinus, and the fungus Candida albicans. researchgate.net In one study, C. albicans was inhibited at a concentration of 6.25%, while the bacteria were inhibited starting at a 25% concentration of the essential oil. researchgate.net The pure compound, citronellal, has demonstrated effectiveness against all nine fungal species in a screen including various Aspergillus and Penicillium strains.
The antimicrobial action of monoterpenoids like citronellal is primarily attributed to their ability to disrupt the structure and function of microbial cell membranes. usu.ac.id As lipophilic compounds, they can easily partition into the lipid bilayer of the plasma membrane. usu.ac.idnih.gov This leads to several detrimental effects at the cellular level:
Increased Membrane Permeability: The integration of citronellal into the membrane disrupts its integrity, causing an increase in permeability. nih.gov
Loss of Cellular Components: This disruption allows for the leakage of vital intracellular components, such as potassium ions (K+). nih.gov
Disruption of Cellular Processes: The compromised membrane integrity and loss of ion gradients interfere with essential processes like energy production and transport, ultimately leading to cell death. nih.gov
Studies on Escherichia coli and Staphylococcus aureus have confirmed that exposure to citronellal leads to changes in cell surface hydrophobicity, membrane integrity, and subsequent K+ leakage, demonstrating a clear membrane-disruptive mode of action. nih.gov
The antimicrobial efficacy of citronellal is often evaluated in comparison with other monoterpenoids found alongside it in essential oils, such as geraniol (B1671447) and citronellol (B86348). The results of these comparative studies can vary depending on the target microorganism.
In a study evaluating effects against E. coli and S. aureus, citronellol was found to be the most effective, followed by citronellal. nih.gov Another study examining the components of Cymbopogon nardus oil found that geraniol played a primary role in the antimicrobial activity. nih.gov The chemical structure, particularly the presence of functional groups like hydroxyls (in geraniol and citronellol) versus aldehydes (in citronellal), influences the degree of activity.
| Monoterpenoid | Chemical Class | Observed Antimicrobial Activity | Reference |
|---|---|---|---|
| (R)-(+)-Citronellal | Aldehyde | Effective against various fungi and bacteria, including S. aureus. nih.gov | nih.gov |
| Citronellol | Alcohol | Showed the highest efficacy against E. coli and S. aureus in a comparative study. nih.gov | nih.gov |
| Geraniol | Alcohol | Identified as a primary active component in citronella oil against S. aureus. nih.gov Possesses strong antioxidant properties. aip.org | nih.govaip.org |
Research on Other Biological Activities (e.g., Antioxidant, Phytotoxic)
Scientific investigations have revealed other biological effects of (R)-(+)-citronellal beyond its semiochemical and antimicrobial roles.
Phytotoxic Activity: Citronellal exhibits significant phytotoxicity, meaning it can inhibit the growth of or kill plants. researchgate.net This property makes it a subject of interest as a potential natural herbicide. Research has shown that citronellal can completely inhibit the emergence of various weed species. researchgate.netnih.gov Its mode of action involves causing visible injury like chlorosis and necrosis, disrupting the cuticular wax on leaves, and impairing metabolic processes such as photosynthesis and respiration. researchgate.net At the cellular level, it can completely suppress mitosis in root tip cells and cause a rapid leakage of electrolytes from leaf tissue, indicating severe membrane damage. researchgate.net
Role as a Constituent in Natural Product Mixtures and its Contribution to Biological Effects
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal is a major constituent of the essential oils from several species of the Cymbopogon genus, often referred to as lemongrass or citronella grass, and Eucalyptus citriodora. sld.curesearchgate.net The concentration of this compound can vary significantly depending on the plant species, geographical origin, season of harvest, and extraction method. csu.edu.au
Studies on essential oils rich in (3R)-3-Hydroxy-3,7-dimethyloct-6-enal have revealed a broad spectrum of biological activities, including antimicrobial, insecticidal, and allelopathic effects. The contribution of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal to these activities is significant, though the exact nature of its interaction with other compounds in the essential oil matrix is a subject of ongoing research.
Furthermore, the allelopathic potential of essential oils rich in (3R)-3-Hydroxy-3,7-dimethyloct-6-enal has been investigated. Allelopathy refers to the biochemical interactions between plants, where one plant produces compounds that affect the growth and development of another. The essential oil of Eucalyptus citriodora has been shown to have a strong allelopathic effect, inhibiting the seed germination and seedling growth of various weeds. researchgate.net (R)-(+)-citronellal is considered a major contributor to this phytotoxic activity. researchgate.netresearchgate.net
The following tables present detailed research findings on the composition of natural product mixtures containing (3R)-3-Hydroxy-3,7-dimethyloct-6-enal and their associated biological effects.
Table 1: Composition and Antimicrobial Activity of Essential Oils Containing (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
| Plant Source | (3R)-3-Hydroxy-3,7-dimethyloct-6-enal (%) | Other Major Components (%) | Target Microorganism | Observed Biological Effect | Reference |
| Eucalyptus citriodora | 60.55 | dl-Isopulegol (10.57), Citronellol (9.04) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Antibacterial activity with MIC values ranging from 0.5% to 1% (v/v). | mbl.or.kr |
| Cymbopogon nardus | 11.35 | z-Citral (11.34), β-Myrcene (6.70) | Streptococcus mutans, Streptococcus sobrinus, Candida albicans | Antimicrobial activity against oral pathogens. | unpad.ac.id |
| Cymbopogon winterianus | 13.7 | Geraniol (37.1), Geranyl acetate (B1210297) (11.3) | Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Candida albicans | Noticeable antimicrobial activity. | researchgate.net |
Table 2: Composition and Insecticidal/Allelopathic Activity of Essential Oils Containing (3R)-3-Hydroxy-3,7-dimethyloct-6-enal
| Plant Source | (3R)-3-Hydroxy-3,7-dimethyloct-6-enal (%) | Other Major Components (%) | Target Organism | Observed Biological Effect | Reference |
| Eucalyptus citriodora | 64.7 | Citronellol (10.9) | Sinapis arvensis, Sonchus oleraceus, Xanthium strumarium, Avena fatua | Strong allelopathic effect, inhibiting seed germination and seedling growth. | researchgate.net |
| Corymbia citriodora | 53.6 | Terpinen-4-ol (in M. alternifolia), Menthol (B31143) (in M. × piperita) | Sitophilus zeamais (Maize weevil) | Toxic and repellent to adults. | nih.gov |
| Cymbopogon species | Major component | Citral (B94496), Geraniol, Citronellol | Various insects | Insecticidal and repellent activities. | researchgate.net |
Applications As a Chiral Building Block in Complex Organic Synthesis
Utilizing the Chiral C-3 Hydroxyl Center and Aldehyde Group for Cascade Reactions
The strategic positioning of the aldehyde group and the chiral center in (3R)-3-Hydroxy-3,7-dimethyloct-6-enal facilitates a number of powerful cascade reactions. A prime example is the intramolecular ene reaction, a type of Prins cyclization, which is a cornerstone for the synthesis of isopulegol (B1217435), a key intermediate in the production of menthol (B31143). researchgate.netresearchgate.net In this reaction, the aldehyde is activated by a Lewis acid, prompting a cyclization event where the C-3 chiral center dictates the facial selectivity of the carbon-carbon bond formation, leading to a high degree of diastereoselectivity in the resulting cyclic product. researchgate.net While the hydroxyl group itself is not directly involved as a reactive nucleophile in this specific cascade, its stereochemistry is paramount in controlling the approach of the reacting moieties.
Furthermore, research into bienzymatic cascade reactions has demonstrated the production of (R)-citronellal from geraniol (B1671447). tudelft.nlacs.orgnih.govrsc.orgbohrium.com These one-pot syntheses often employ a copper radical alcohol oxidase and an ene reductase, showcasing an elegant and efficient route to this chiral aldehyde. nih.gov Such enzymatic cascades highlight the potential for developing tandem reactions that leverage the inherent functionalities of the molecule and its precursors.
| Reaction Type | Key Transformation | Catalyst/Enzyme | Significance |
|---|---|---|---|
| Intramolecular Ene Reaction (Prins Cyclization) | (3R)-Citronellal to (-)-Isopulegol (B1672291) | Lewis Acids (e.g., ZnBr2) or Heterogeneous Catalysts | Key step in (-)-menthol synthesis, high diastereoselectivity. researchgate.netwikipedia.org |
| Bienzymatic Cascade | Geraniol to (R)-Citronellal | Copper Radical Oxidase & Ene Reductase | Enantioselective synthesis from an achiral precursor. tudelft.nlacs.orgnih.govrsc.orgbohrium.com |
Enantioselective Synthesis of Advanced Intermediates and Natural Products
The utility of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal as a chiral precursor extends to the synthesis of a diverse array of advanced intermediates and natural products. Its most prominent application is in the industrial synthesis of (-)-menthol, a compound with widespread use in flavorings, cosmetics, and pharmaceuticals. researchgate.netacs.orgwikipedia.org The Takasago process, a landmark in industrial asymmetric synthesis, utilizes an enantioselective isomerization of an allylic amine to generate (R)-citronellal, which is then cyclized to (-)-isopulegol and subsequently hydrogenated to (-)-menthol. wikipedia.org
Beyond menthol, (R)-citronellal is a starting material for other valuable compounds. It can be converted to (+)-menthofurane, a component of peppermint oil used in perfumes. researchgate.net Other fragrance ingredients synthesized from this chiral aldehyde include citronellyl acetate (B1210297) and geraniol. researchgate.net Furthermore, its application as a key intermediate has been noted in the synthesis of more complex natural products like the vitamin E precursor, α-tocopherol, and the macrocyclic musk, muscone. orgsyn.org
| Target Molecule | Class | Synthetic Utility of (3R)-Citronellal |
|---|---|---|
| (-)-Menthol | Monoterpenoid | Key chiral starting material for industrial synthesis. researchgate.netacs.orgwikipedia.org |
| (+)-Menthofurane | Furanoterpenoid | Precursor in the synthesis of this peppermint oil component. researchgate.net |
| α-Tocopherol | Vitamin | Serves as a chiral building block in the total synthesis. orgsyn.org |
| Muscone | Macrocyclic Ketone | Utilized as an intermediate in the synthesis of this musk fragrance. orgsyn.org |
| Citronellyl acetate | Ester | Direct precursor for this fragrance compound. researchgate.net |
| Geraniol | Acyclic Monoterpenoid | Can be synthesized from (R)-citronellal. researchgate.net |
Potential in Green Chemistry and Sustainable Synthesis Technologies
In recent years, the principles of green chemistry have driven the development of more environmentally benign and sustainable synthetic methodologies. (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is at the forefront of this movement, with numerous studies focusing on its green conversion to valuable products. researchgate.net
Biocatalysis offers a powerful tool for the sustainable synthesis of and from (R)-citronellal. The use of whole-cell biocatalysts and isolated enzymes, such as ene reductases, allows for the highly selective production of (R)-citronellal from citral (B94496) or geraniol under mild reaction conditions, often in aqueous media, thus minimizing the use of hazardous solvents and reagents. tudelft.nlacs.orgnih.gov
The development of heterogeneous catalysts for the conversion of (R)-citronellal represents another significant advancement in green chemistry. Catalysts based on zeolites, mesoporous materials, and clay-supported metals have been effectively employed in the cyclization to isopulegol and subsequent hydrogenation to menthol. researchgate.netresearchgate.net These solid catalysts can be easily separated from the reaction mixture and recycled, reducing waste and improving process efficiency. researchgate.net Microwave-assisted organic synthesis using these catalysts has also been shown to accelerate reaction rates and improve yields, further contributing to the sustainability of these processes. researchgate.net The use of poly(methylhydro)siloxane (PMHS), a non-hazardous reducing agent, for the reduction of citronellal (B1669106) to citronellol (B86348) is another example of a greener alternative to traditional metal hydride reagents. tandfonline.com
Advanced Analytical and Chromatographic Methodologies for Research of 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment
(3R)-3-Hydroxy-3,7-dimethyloct-6-enal possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (3R)- and (3S)-3-Hydroxy-3,7-dimethyloct-6-enal. As enantiomers often exhibit different biological activities and sensory properties, assessing the enantiomeric purity is crucial. Chiral chromatography is the primary technique for separating and quantifying enantiomers. gcms.cz
Gas Chromatography (GC) for Chiral Separation:
Enantioselective Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds like the related citronellal (B1669106). researchgate.net The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for this purpose.
A notable example is the use of a heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) stationary phase for the enantiomeric separation of citronellal. nih.govscispace.com In such a setup, the (R)-(+)-enantiomer has been observed to have a longer retention time than the (S)-(-)-enantiomer, indicating a stronger interaction with the chiral stationary phase. scispace.com This methodology can be adapted for the enantiomeric purity assessment of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
Table 1: Exemplary GC Conditions for Chiral Separation of Related Aldehydes
| Parameter | Condition |
| Column | β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 110°C, ramp at 1°C/min to 175°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Result | Baseline separation of (R)- and (S)-enantiomers |
This table presents a typical method for a related compound, which serves as a starting point for the analysis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation:
For less volatile compounds or when derivatization is not desirable, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds. mdpi.com
The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different binding energies and thus elute at different times. youtube.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for optimizing the separation. nih.govmdpi.com
Quantitative Analysis in Complex Biological and Reaction Mixtures
The quantification of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in complex matrices, such as cosmetic formulations or biological samples, requires robust and validated analytical methods. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.
HPLC-DAD for Quantification:
A validated HPLC method coupled with a Diode-Array Detector (DAD) can be developed for the quantification of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in products like creams and lotions. moca.net.uaresearchgate.netmdpi.comnih.govresearchgate.net The method typically involves a reversed-phase C18 column and an isocratic or gradient mobile phase, often a mixture of acetonitrile (B52724) and a buffered aqueous solution. moca.net.uasielc.com
Sample preparation is a critical step and usually involves extraction of the analyte from the matrix. For a semi-solid formulation, this could involve dissolution in a suitable solvent followed by filtration or centrifugation to remove insoluble components. The method must be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Table 2: Typical Validation Parameters for an HPLC-UV Quantification Method
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| LOD | 0.03 - 2.49 µg/mL |
| LOQ | 0.10 - 3.97 µg/mL |
| Accuracy (Recovery %) | 98.8% - 100.1% |
| Precision (RSD %) | < 2% |
Data compiled from validated methods for similar analytes in cosmetic and pharmaceutical matrices. moca.net.uaresearchgate.net
Development of Trace Analysis Methods for Environmental or Biological Samples
Detecting trace amounts of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in environmental samples (e.g., water) or biological fluids (e.g., urine) is essential for exposure and environmental monitoring studies. These analyses typically require a sample preparation step to extract and concentrate the analyte, followed by a highly sensitive detection technique.
Solid-Phase Extraction (SPE) for Sample Preparation:
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. nih.govscirp.orgmdpi.com For water samples, a C18 sorbent can be used to retain the compound of interest while allowing the bulk of the water to pass through. The analyte is then eluted with a small volume of an organic solvent. nih.gov
UPLC-MS/MS for Trace Quantification:
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for trace analysis. nih.gov A validated UPLC-MS/MS method has been successfully developed for the biomonitoring of a major metabolite of hydroxycitronellal (B85589), 7-hydroxycitronellylic acid (7-HCA), in human urine. nih.gov The method involved enzymatic cleavage of conjugates, liquid-liquid extraction, and subsequent analysis by UPLC-MS/MS, demonstrating its suitability for assessing exposure to the parent compound. nih.gov This approach is readily adaptable for the direct measurement of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in biological samples. nih.govnih.gov
Integration of Mass Spectrometry with Chromatographic Techniques for Comprehensive Profiling
The coupling of mass spectrometry (MS) with chromatographic techniques like GC and LC provides a powerful tool for the comprehensive profiling of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in various contexts. This includes the identification of impurities in commercial products, byproducts in reaction mixtures, and metabolites in biological systems.
GC-MS for Impurity Profiling:
Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying and quantifying volatile and semi-volatile compounds. In the context of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, GC-MS can be used to identify related substances and potential impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules. Publicly available mass spectral libraries, such as those from NIST, can aid in the identification of unknown peaks. nih.govnist.govnist.gov
UPLC-QTOF-MS for Metabolite Profiling:
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a high-resolution mass spectrometry technique ideal for non-targeted analysis, such as metabolite profiling. nih.govnih.govarabjchem.orgfrontiersin.orgamanote.com This approach allows for the detection and tentative identification of a wide range of metabolites in biological samples after exposure to a parent compound. By comparing the metabolic profiles of control and treated groups, researchers can identify metabolites of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal and elucidate its metabolic pathways. frontiersin.org The accurate mass measurement provided by QTOF-MS enables the determination of elemental compositions for unknown compounds, facilitating their structural elucidation. nih.gov
Future Research Directions and Unexplored Avenues for 3r 3 Hydroxy 3,7 Dimethyloct 6 Enal
Discovery of Novel Biological Functions and Molecular Targets
The functionalization of terpenoids, such as the hydroxylation of citronellal (B1669106) to form (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, is a pivotal strategy for discovering new bioactive compounds. mdpi.commdpi.com Future research should be intensely focused on elucidating the unique biological activities and specific molecular targets of this hydroxy-aldehyde.
Pharmacological Screening: A comprehensive screening of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal against a wide array of biological targets is a critical first step. Terpenoids are known to exhibit a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comnih.govmdpi.com The introduction of a hydroxyl group could modulate these activities or introduce entirely new ones. For instance, studies on other hydroxylated monoterpenes have demonstrated their potential in plant defense mechanisms and as anticancer agents. mdpi.comnih.gov Research into the neuroprotective effects of terpenoids has also identified several molecular signaling pathways that could be targeted. nih.gov
Elucidation of Molecular Mechanisms: Identifying the specific molecular targets is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins and cellular pathways with which (3R)-3-Hydroxy-3,7-dimethyloct-6-enal interacts. The α,β-unsaturated aldehyde moiety, a Michael acceptor, is known to interact with nucleophilic residues on proteins, suggesting a potential mechanism for its bioactivity. researchgate.net Understanding these interactions is crucial for the development of targeted therapeutics.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the (3R)-3-Hydroxy-3,7-dimethyloct-6-enal structure and subsequent evaluation of biological activity will be instrumental in developing SAR models. nih.govnih.gov This could involve, for example, altering the position of the hydroxyl group or modifying the aldehyde functionality to understand their respective contributions to the observed biological effects. Such studies are essential for optimizing the compound's potency and selectivity.
| Research Avenue | Potential Biological Activities to Investigate | Key Molecular Targets to Explore |
| Pharmacological Screening | Anti-inflammatory, Antimicrobial, Anticancer, Neuroprotective | Enzymes (e.g., kinases, proteases), Receptors (e.g., GPCRs), Ion Channels, DNA/RNA |
| Molecular Mechanism Elucidation | Modulation of signaling pathways (e.g., NF-κB, MAPK) | Specific proteins identified through proteomic screening |
| SAR Studies | Optimization of potency and selectivity | Binding sites on identified target proteins |
Exploration of Previously Unidentified Natural Sources and Biosynthetic Pathways
While the parent compound, citronellal, is abundant in various essential oils, the natural occurrence of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is not well-documented. researchgate.net Future research should aim to identify natural sources of this compound and to understand its biosynthetic origins.
Screening of Natural Sources: A broad screening of plant and microbial species, particularly those known to produce citronellal or other monoterpenoids, could lead to the discovery of natural sources of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal. Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will be essential for this endeavor.
Identification of Biosynthetic Enzymes: The biosynthesis of hydroxylated monoterpenes is typically catalyzed by cytochrome P450 monooxygenases. nih.govwur.nl Identifying and characterizing the specific hydroxylase responsible for the conversion of citronellal to (3R)-3-Hydroxy-3,7-dimethyloct-6-enal would be a significant breakthrough. This would involve gene mining in newly identified natural sources, followed by heterologous expression and functional characterization of the candidate enzymes. The biosynthesis of other terpenes involves a series of enzymatic steps, including cyclization and oxidation, which could serve as a model for understanding the formation of this compound. wikipedia.org
Metabolic Engineering for Enhanced Production: Once the biosynthetic pathway is elucidated, metabolic engineering strategies can be employed to enhance the production of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in microbial or plant-based systems. This approach offers a sustainable and scalable alternative to chemical synthesis. pnas.org
Development of Chemo-enzymatic and Biocatalytic Synthesis Routes
The development of efficient and stereoselective synthesis methods for (3R)-3-Hydroxy-3,7-dimethyloct-6-enal is crucial for enabling its further study and potential application. Chemo-enzymatic and biocatalytic approaches are particularly promising. nih.govmdpi.com
Biocatalytic Hydroxylation: The use of isolated hydroxylases or whole-cell biocatalysts expressing these enzymes presents a green and highly selective method for the hydroxylation of citronellal. nih.gov The regioselective and stereoselective nature of enzymes can ensure the production of the desired (3R) enantiomer. Research should focus on discovering and engineering robust hydroxylases with high activity and selectivity towards citronellal.
Enzymatic Oxidation and Reduction Cascades: Bienzymatic cascades, for instance, using an alcohol dehydrogenase and an ene reductase, have been successfully employed for the synthesis of enantiopure (R)-citronellal from geraniol (B1671447). nih.govacs.orgresearchgate.net Similar cascade reactions could be designed for the synthesis of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, potentially starting from a more readily available precursor.
Chemo-enzymatic Strategies: Combining chemical synthesis steps with enzymatic transformations can leverage the strengths of both approaches. researchgate.net For example, a chemical synthesis could be used to produce a precursor that is then stereoselectively hydroxylated by an enzyme. This hybrid approach can often provide more efficient and versatile routes to complex molecules.
| Synthesis Approach | Key Enzymes/Reactions to Explore | Advantages |
| Biocatalytic Hydroxylation | Cytochrome P450 monooxygenases, other hydroxylases | High stereoselectivity, environmentally friendly |
| Enzymatic Cascades | Alcohol dehydrogenases, ene reductases, oxidases | One-pot synthesis, improved efficiency |
| Chemo-enzymatic Synthesis | Combination of chemical steps with enzymatic reactions | Increased versatility and access to diverse precursors |
Advanced Materials Science Applications Based on its Unique Structure
The bifunctional nature of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, possessing both a hydroxyl and an aldehyde group, makes it an intriguing building block for the synthesis of novel polymers and advanced materials.
Bio-based Polymers: The hydroxyl and aldehyde functionalities can serve as reactive handles for polymerization reactions. For example, the aldehyde could be used in condensation reactions to form polyesters or polyacetals, while the hydroxyl group could be used for the synthesis of polyurethanes or polyethers. The chirality of the molecule could impart unique properties to the resulting polymers.
Functionalized Surfaces: The compound can be used to functionalize surfaces, imparting specific properties such as hydrophobicity, biocompatibility, or antimicrobial activity. mdpi.com For example, it could be grafted onto the surface of biomaterials to improve their performance or to create surfaces that resist biofouling.
Drug Delivery Systems: The unique structure of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal could be exploited in the design of novel drug delivery systems. For instance, it could be incorporated into nanocarriers to enhance drug loading or to facilitate targeted delivery.
Computational Chemistry and Structure-Property Relationship Modeling
Computational modeling can provide valuable insights into the structure, properties, and reactivity of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, guiding experimental efforts and accelerating the discovery process. nih.gov
Conformational Analysis: Understanding the three-dimensional structure and conformational flexibility of the molecule is essential for predicting its interactions with biological targets and for designing effective catalysts for its synthesis.
Quantum Chemical Calculations: Quantum chemical methods can be used to calculate a wide range of properties, including electronic structure, reactivity indices, and spectroscopic signatures. These calculations can help to rationalize the observed reactivity and to predict the outcomes of chemical and enzymatic reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more data on the biological activities of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal and its derivatives become available, QSAR models can be developed to correlate structural features with activity. researchgate.netmdpi.com These models can then be used to design new compounds with improved properties.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, and how can reaction conditions be optimized to improve stereochemical control?
- Methodological Answer : The compound is synthesized via cyclization of precursors like 3-hydroxy-3,7-dimethyloct-6-enoic acid using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). Optimization involves adjusting catalyst concentration (0.5–2.0 equiv.), reaction temperature (0–25°C), and solvent polarity (e.g., dichloromethane vs. toluene) to minimize epimerization and enhance enantiomeric purity. Post-synthesis, chiral HPLC or polarimetry is recommended for purity assessment .
Q. Which spectroscopic techniques are critical for structural elucidation of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming stereochemistry and substituent positions. Key markers include:
- ¹H NMR : Doublet of doublets (δ 5.3–5.5 ppm) for the α,β-unsaturated aldehyde proton and multiplet signals (δ 1.2–1.4 ppm) for methyl groups.
- ¹³C NMR : A carbonyl signal at δ 195–205 ppm for the aldehyde and δ 70–75 ppm for the hydroxyl-bearing carbon.
Infrared (IR) spectroscopy (ν 1680–1720 cm⁻¹ for C=O stretch) and mass spectrometry (HRMS for molecular ion [M+H]⁺) provide complementary validation .
Q. How can researchers mitigate thermal degradation of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal during storage or experimental workflows?
- Methodological Answer : Store the compound at –20°C under inert atmosphere (argon or nitrogen) in amber vials to prevent oxidation. For extended experiments, use cooling baths (4°C) and minimize exposure to light. Stability assays via periodic HPLC analysis (C18 column, acetonitrile/water gradient) can monitor degradation products like the corresponding carboxylic acid .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal derivatives, particularly when NMR data overlaps with diastereomers?
- Methodological Answer : Combine X-ray crystallography for unambiguous stereochemical determination with computational methods (DFT-based NMR chemical shift prediction). For example, compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* level) to identify mismatches. Additionally, derivatization with chiral auxiliaries (e.g., Mosher’s ester) can enhance resolution in chromatographic analyses .
Q. How can electrochemical sensors be tailored for trace-level detection of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal in biological matrices?
- Methodological Answer : Functionalize gold electrodes (e.g., TFGAs) with thiol-based self-assembled monolayers (11-mercaptoundecanoic acid, MUA) and crosslinkers (EDC/NHS) to immobilize capture agents (e.g., aptamers or nanobodies). Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in PBS buffer (pH 7.4) can detect sub-nM concentrations. Validate specificity against interferents (e.g., serum albumin) via competitive binding assays .
Q. What experimental design limitations arise when studying the environmental fate of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal, and how can they be addressed?
- Methodological Answer : Simulated degradation studies often lack real-world complexity due to limited pollutant variability (e.g., controlled lab mixtures vs. sewage). To improve generalizability:
- Use diverse wastewater samples (≥20 sources) to capture matrix variability.
- Implement real-time monitoring (e.g., inline HSI sensors) to track degradation kinetics without sample storage artifacts.
- Apply multivariate statistics (PCA, PLS-DA) to correlate spectral data with degradation pathways .
Q. How can computational modeling predict the bioactivity of (3R)-3-Hydroxy-3,7-dimethyloct-6-enal derivatives, and what validation protocols are essential?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-311++G** level). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and comparative molecular field analysis (CoMFA) to refine QSAR models. Cross-check with synthetic analogs to assess scaffold-activity relationships .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
